3,6,8-Trimethyl-3,4-dihydroquinazolin-4-one
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Overview
Description
3,6,8-Trimethyl-3,4-dihydroquinazolin-4-one is a heterocyclic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique structural features, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,8-Trimethyl-3,4-dihydroquinazolin-4-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzamide with an aldehyde under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which subsequently undergoes cyclization to form the quinazolinone core .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. These processes often utilize continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and solvents that are environmentally friendly and cost-effective is also a key consideration in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3,6,8-Trimethyl-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinazolinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown promise in biological assays, particularly in enzyme inhibition studies.
Medicine: Quinazolinone derivatives, including 3,6,8-Trimethyl-3,4-dihydroquinazolin-4-one, have been investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents.
Mechanism of Action
The mechanism of action of 3,6,8-Trimethyl-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structural features allow it to interact with various biological pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Substituted-4(3H)-quinazolinones
- 3-Substituted-4(3H)-quinazolinones
- 2,3-Disubstituted-4(3H)-quinazolinones
Uniqueness
3,6,8-Trimethyl-3,4-dihydroquinazolin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other quinazolinone derivatives, it may exhibit different reactivity and potency in various applications .
Properties
Molecular Formula |
C11H12N2O |
---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
3,6,8-trimethylquinazolin-4-one |
InChI |
InChI=1S/C11H12N2O/c1-7-4-8(2)10-9(5-7)11(14)13(3)6-12-10/h4-6H,1-3H3 |
InChI Key |
PCBMHJRVZHKXQH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=O)N(C=N2)C)C |
Origin of Product |
United States |
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